molecular formula C16H13Cl2N5O B11995074 2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide

Cat. No.: B11995074
M. Wt: 362.2 g/mol
InChI Key: LRKHDGGSDHBICX-VXLYETTFSA-N
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Description

2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole moiety and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding hydrazine derivatives.

    Substitution: The benzotriazole and dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzotriazole or dichlorophenyl derivatives.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors.

    Organic Synthesis: It serves as a reagent in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the growth of microorganisms or cancer cells by interfering with their metabolic pathways. The benzotriazole moiety can interact with metal ions, making it useful as a corrosion inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzotriazol-1-yl)acetohydrazide: Lacks the dichlorophenyl group, making it less effective in certain applications.

    N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide: Lacks the benzotriazole moiety, reducing its versatility.

Uniqueness

2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is unique due to the presence of both the benzotriazole and dichlorophenyl groups. This combination enhances its reactivity and broadens its range of applications in various fields.

Properties

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H13Cl2N5O/c1-10(12-7-6-11(17)8-13(12)18)19-21-16(24)9-23-15-5-3-2-4-14(15)20-22-23/h2-8H,9H2,1H3,(H,21,24)/b19-10+

InChI Key

LRKHDGGSDHBICX-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1C2=CC=CC=C2N=N1)/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CN1C2=CC=CC=C2N=N1)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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